Butamirate, (S)-
Description
Central Antitussive Action Mechanisms
The primary antitussive effect of (S)-Butamirate is attributed to its action on the central nervous system. mims.compatsnap.compatsnap.comhaleonhealthpartner-gne.com
Research indicates that (S)-Butamirate acts on the cough center located in the medulla oblongata of the brainstem. manasalifesciences.compatsnap.compatsnap.com This action is believed to inhibit the neural pathways responsible for the cough reflex, thereby reducing the frequency and intensity of coughing. patsnap.com Studies in animal models have shown that butamirate (B195433) binds with high affinity to the dextromethorphan-binding site in the medulla oblongata. wikipedia.orgpipelinepharma.comichapps.com
A significant aspect of (S)-Butamirate's central mechanism is that it is not mediated by opioid receptors. mims.comcals.am This characteristic distinguishes it from many traditional antitussive agents and means it does not carry the risk of dependence associated with opioid-based medications. patsnap.compatsnap.com Some studies suggest a possible interaction with sigma receptors and NMDA receptors in the brain, which may contribute to its central antitussive properties. researchgate.net
Peripheral Pharmacodynamic Activities
(S)-Butamirate possesses bronchospasmolytic properties, meaning it helps to relax the smooth muscles of the bronchi. cals.ampatsnap.comnih.gov This action can lead to a reduction in airway resistance, making breathing easier. nih.govbiosynth.commedchemexpress.com This effect is considered non-specific and anticholinergic in nature. cals.amhaleonhealthpartner-gne.comnih.gov
Proposed Broader Biochemical Interactions
Beyond its established antitussive mechanisms, research has begun to explore other potential biochemical interactions of (S)-Butamirate. One area of investigation involves its potential to inhibit the growth of glioblastoma by affecting STAT3 activity. medchemexpress.com Further research is needed to fully understand these broader interactions and their clinical relevance.
Structure
3D Structure
Properties
CAS No. |
133961-94-1 |
|---|---|
Molecular Formula |
C18H29NO3 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2-[2-(diethylamino)ethoxy]ethyl (2S)-2-phenylbutanoate |
InChI |
InChI=1S/C18H29NO3/c1-4-17(16-10-8-7-9-11-16)18(20)22-15-14-21-13-12-19(5-2)6-3/h7-11,17H,4-6,12-15H2,1-3H3/t17-/m0/s1 |
InChI Key |
DDVUMDPCZWBYRA-KRWDZBQOSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC |
Origin of Product |
United States |
Pharmacological Profile and Mechanistic Investigations
Proposed Broader Biochemical Interactions
Investigation of Fatty Acid Receptor Binding
Direct binding assays of (S)-Butamirate with specific fatty acid receptors are not extensively detailed in current scientific literature. However, investigation into its metabolic pathway provides a basis for a hypothesized indirect interaction.
Upon oral administration, Butamirate (B195433) is rapidly and completely absorbed and undergoes hydrolysis in the plasma. centaurpharma.com This process yields two primary metabolites: 2-phenylbutyric acid and diethylaminoethoxyethanol. mims.com Both of these metabolites are pharmacologically active and exhibit antitussive properties. centaurpharma.com
| Parent Compound | Metabolic Process | Primary Metabolites | Pharmacological Activity of Metabolites |
|---|---|---|---|
| Butamirate | Hydrolysis | 2-phenylbutyric acid | Antitussive activity centaurpharma.com |
| Butamirate | Hydrolysis | Diethylaminoethoxyethanol | Antitussive activity centaurpharma.com |
The metabolite 2-phenylbutyric acid is of particular interest due to its structural class. While this specific metabolite has not been directly linked to fatty acid receptors, other substituted phenylbutanoic acid derivatives have been identified as modulators of these receptors. For instance, certain amide-substituted phenylbutanoic acids are known to be potent antagonists of the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. nih.govresearchgate.net FFA2 is a G protein-coupled receptor that is activated by short-chain fatty acids and is considered a drug target for metabolic and inflammatory conditions. nih.govnih.gov One such antagonist, (S)-3-(2-(3-chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid (CATPB), demonstrates the potential for this chemical scaffold to interact with fatty acid receptors. nih.gov
| Compound Class | Example Compound | Target Receptor | Observed Activity |
|---|---|---|---|
| Amide-substituted phenylbutanoic acids | CATPB | Free Fatty Acid Receptor 2 (FFA2/GPR43) | Antagonist nih.govresearchgate.net |
Based on this, it is hypothesized that any influence of (S)-Butamirate on fatty acid signaling pathways may be mediated by its metabolite, 2-phenylbutyric acid. Further research is required to determine if 2-phenylbutyric acid itself can act as a ligand for FFA2 or other related fatty acid receptors.
Hypothesized Cellular Transport Inhibition Mechanisms
Recent research, particularly in the context of oncology, has illuminated a potential mechanism of action for Butamirate that involves the inhibition of specific cellular transport processes. nih.govresearchgate.net This mechanism is centered on the compound's interaction with the Ras-related associated with diabetes (RRAD) protein, a small GTPase that plays a role in signal transduction. nih.govnih.gov
Studies on glioblastoma have shown that Butamirate can inhibit cancer cell growth by suppressing the RRAD/STAT3 signaling pathway. nih.govresearchgate.net RRAD enhances the stability and signaling of the Epidermal Growth Factor Receptor (EGFR), which in turn leads to the phosphorylation and activation of STAT3 (Signal Transducer and Activator of Transcription 3). nih.govmdpi.com This entire signaling cascade is described as an "endosome-mediated" process. mdpi.comencyclopedia.pub
A key step in this pathway is the transport of activated, phosphorylated STAT3 (pSTAT3) from receptor complexes on endosomes, which are membrane-bound vesicles, to the perinuclear region and subsequently into the nucleus where it acts as a transcription factor. nih.govmdpi.comencyclopedia.pub Research demonstrates that Butamirate effectively inhibits the interaction between RRAD and pSTAT3. researchgate.net
Therefore, a primary hypothesized cellular transport inhibition mechanism for (S)-Butamirate is the disruption of the endosome-mediated cytoplasmic transport of activated STAT3. By preventing the RRAD-pSTAT3 interaction, Butamirate interferes with the trafficking of this key transcription factor, leading to the downregulation of its target genes. nih.govresearchgate.net
Furthermore, RRAD has been shown to negatively regulate glucose uptake by inhibiting the translocation of the glucose transporter GLUT1 to the plasma membrane. mdpi.com By modulating the activity of RRAD, it can be hypothesized that (S)-Butamirate may also indirectly influence this critical cellular transport function.
| Protein | Function | Role in Transport | Effect of Butamirate |
|---|---|---|---|
| RRAD | GTPase, signaling modulator | Promotes endosome-mediated EGFR/STAT3 signaling mdpi.comencyclopedia.pub | Activity is inhibited |
| STAT3 | Transcription factor | Transported from cytoplasm to nucleus via endosomes upon activation nih.govmdpi.com | Inhibition of its transport and activity nih.govresearchgate.net |
| EGFR | Receptor Tyrosine Kinase | Initiates the signaling cascade from the plasma membrane/endosomes mdpi.com | Downstream signaling is inhibited nih.govresearchgate.net |
| GLUT1 | Glucose Transporter | Translocates to the plasma membrane to facilitate glucose uptake mdpi.com | Potentially inhibited indirectly via RRAD modulation |
Pharmacokinetic and Metabolic Research Aspects
Absorption Dynamics and Systemic Bioavailability Studies
Following oral administration, butamirate (B195433) is rapidly and completely absorbed. centaurpharma.com Measurable concentrations of the compound can be detected in the blood within 5 to 10 minutes of administration. drogsan.com.trcals.am The peak plasma concentration (Cmax) is typically reached within one to one and a half hours. centaurpharma.comdrogsan.com.tr For instance, after a 150 mg dose of butamirate citrate (B86180) in syrup form, the peak plasma level of its principal metabolite, 2-phenylbutyric acid, is 6.4 µg/mL, achieved in about 1.5 hours. centaurpharma.com Similarly, following a 90 mg dose, the average Cmax for butamirate is 16.1 ng/mL, reached within one hour. drogsan.com.trproduktresume.dk Studies have shown that the exposure to butamirate's main metabolites is proportional to the dose administered, indicating linear pharmacokinetics with no accumulation observed upon repeated administration. centaurpharma.comdrogsan.com.trproduktresume.dk
| Parameter | Value | Condition |
| Time to Detectable Concentration | 5-10 minutes | Post-oral administration drogsan.com.trcals.am |
| Time to Peak Plasma Concentration (Tmax) | 1 - 1.5 hours | Oral administration centaurpharma.comdrogsan.com.tr |
| Peak Plasma Concentration (Cmax) of 2-phenylbutyric acid | 6.4 µg/mL | 150 mg butamirate citrate syrup centaurpharma.com |
| Peak Plasma Concentration (Cmax) of Butamirate | 16.1 ng/mL | 90 mg dose drogsan.com.trproduktresume.dk |
Distribution Patterns and Tissue Tropism Investigations
Butamirate exhibits a wide volume of distribution, estimated to be between 81 and 112 L/kg. drogsan.com.tr The compound and its primary metabolites are extensively bound to plasma proteins, with an approximate binding rate of 95%. centaurpharma.commims.com This high degree of protein binding contributes to a long plasma half-life. centaurpharma.com Specifically, the metabolite 2-phenylbutyric acid shows a high binding affinity to plasma proteins, ranging from 89.3% to 91.6%. drogsan.com.tr Another metabolite, diethylaminoethoxyethanol, also binds to plasma proteins, although to a lesser extent (28.8-45.7%). drogsan.com.tr Butamirate is widely distributed throughout the body, including the respiratory tissues where it exerts its therapeutic effects. manasalifesciences.com It is currently unknown whether butamirate or its metabolites cross the placental barrier or are excreted in breast milk. drogsan.com.tr
Metabolic Pathways and Metabolite Characterization
Hydrolytic Biotransformation Processes
The primary metabolic process for butamirate is hydrolysis, which begins in the plasma. centaurpharma.com This rapid and complete hydrolysis yields two main metabolites: 2-phenylbutyric acid and diethylaminoethoxyethanol. centaurpharma.commims.com This biotransformation occurs quickly, with measurable concentrations of the metabolites appearing within minutes of administration. drogsan.com.tr
Identification and Pharmacological Activity of Metabolites
The two principal metabolites of butamirate, 2-phenylbutyric acid and diethylaminoethoxyethanol, are both considered to possess antitussive (cough-suppressing) activity. centaurpharma.comdrogsan.com.tr The metabolite 2-phenylbutyric acid undergoes further partial biotransformation through hydroxylation at the para position. centaurpharma.com
Glucuronidation and Other Conjugation Pathways in Elimination
Following hydrolysis and hydroxylation, the acidic metabolites of butamirate undergo conjugation, primarily with glucuronic acid in the liver. centaurpharma.comdrogsan.com.trproduktresume.dk This process, known as glucuronidation, is a major pathway in the metabolism of many drugs, converting them into more water-soluble compounds that are more easily excreted. evotec.comresearchgate.net The resulting conjugated metabolites are then predominantly eliminated from the body. centaurpharma.comdrogsan.com.tr The levels of conjugated 2-phenylbutyric acid in the urine are significantly higher than in the plasma. drogsan.com.trproduktresume.dk
Elimination Kinetics and Disposition Profiles
The elimination of butamirate and its metabolites occurs mainly through the kidneys via urine. drogsan.com.trmims.com Butamirate can be detected in urine for up to 48 hours after administration. drogsan.com.trproduktresume.dk The elimination half-life, which is the time it takes for the plasma concentration of a drug to reduce by half, varies for butamirate and its metabolites. The apparent elimination half-life of butamirate itself is approximately 6 hours. centaurpharma.commims.com However, more detailed studies have reported varying half-lives for the parent drug and its metabolites.
| Compound | Elimination Half-Life (hours) |
| Butamirate | 1.48 - 1.93 drogsan.com.trproduktresume.dk |
| 2-phenylbutyric acid | 23.26 - 24.42 drogsan.com.trproduktresume.dk |
| Diethylaminoethoxyethanol | 2.72 - 2.90 drogsan.com.trproduktresume.dk |
A significant portion of the administered dose is excreted in the urine as diethylaminoethoxyethanol, more so than as unchanged butamirate or unconjugated 2-phenylbutyric acid. drogsan.com.trproduktresume.dk
Renal Excretion Mechanisms of Metabolites
The elimination of (S)-Butamirate from the body is primarily achieved through the renal excretion of its metabolites. Following administration, (S)-Butamirate is rapidly and completely hydrolyzed into its two main active metabolites: 2-phenylbutyric acid and diethylaminoethoxyethanol. centaurpharma.com These metabolites undergo further biotransformation before being cleared by the kidneys.
The primary metabolite, 2-phenylbutyric acid, is partially metabolized through hydroxylation in the para-position. centaurpharma.com Subsequently, the acidic metabolites, including the hydroxylated form, are extensively conjugated with glucuronic acid in the liver. centaurpharma.comproduktresume.dk These glucuronide conjugates are then transported to the kidneys for elimination.
The renal handling of these metabolites involves more than simple glomerular filtration. Research indicates that the urinary concentrations of conjugated 2-phenylbutyric acid are significantly higher than its plasma concentrations. produktresume.dk This finding strongly suggests the involvement of active tubular secretion in the renal clearance of these metabolites. While specific transporters for butamirate metabolites have not been definitively identified in the provided research, the excretion of organic anion glucuronides, such as the metabolites of (S)-butamirate, is generally mediated by transport proteins like organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs) located in the renal proximal tubules. frontiersin.org These transporters actively move the glucuronide conjugates from the blood into the tubular fluid, facilitating their efficient removal from the body.
The amount of the original butamirate dose that is excreted in the urine is minimal. For instance, over a 96-hour period, the percentage of the administered dose excreted as unchanged butamirate is very low, while the excretion of diethylaminoethoxyethanol is comparatively higher. produktresume.dk
Urinary Excretion of Butamirate and its Metabolites
| Compound | Percentage of Dose Excreted in Urine (96h) |
|---|---|
| Butamirate | 0.02% - 0.03% |
| Diethylaminoethoxyethanol | Higher than Butamirate or unconjugated 2-phenylbutyric acid |
Data derived from studies on butamirate citrate. produktresume.dk
Analysis of Accumulation Behavior upon Repeat Exposure
Crucially, research has demonstrated that no significant accumulation of the compound or its metabolites occurs with regular, repeated dosing. centaurpharma.com This lack of accumulation is attributed to the relatively short elimination half-lives of the parent compound and its metabolites. The apparent elimination half-life of butamirate is approximately 6 hours, while the half-lives of its principal metabolites, 2-phenylbutyric acid and diethylaminoethoxyethanol, are in the range of 23-24 hours and 2-3 hours, respectively. centaurpharma.comproduktresume.dk
The pharmacokinetic parameters of the primary metabolites of butamirate have been characterized in clinical studies. The data below, from a study involving single oral doses of butamirate citrate, illustrates the absorption and elimination characteristics of its main metabolites.
Pharmacokinetic Parameters of (S)-Butamirate Metabolites (Single Dose Administration)
| Metabolite | Dose of Butamirate Citrate | Cmax (ng/mL) | Tmax (h) |
|---|---|---|---|
| 2-Phenylbutyric Acid | 22.5 mg | 932.4 | ~2-3 |
| 2-Phenylbutyric Acid | 90 mg | 3357.4 | ~2-3 |
| Diethylaminoethoxyethanol | 22.5 mg | 33.8 | ~2-2.2 |
| Diethylaminoethoxyethanol | 90 mg | 115.5 | ~2-2.2 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration. Data from a study in healthy volunteers. nih.gov
The consistent and predictable pharmacokinetic profile, characterized by rapid absorption, metabolism, and elimination without accumulation, is a key feature of (S)-Butamirate.
Stereochemistry and Structure Activity Relationship Sar Studies
Elucidation of Chiral Centers and Absolute Configuration
Butamirate (B195433) possesses a single chiral center located at the second carbon (C2) of the 2-phenylbutanoate (B8525191) moiety. ontosight.ai The presence of this stereocenter means the molecule can exist as two non-superimposable mirror images, known as enantiomers: (S)-Butamirate and (R)-Butamirate. The compound is often used in its racemic form, which is a mixture of both enantiomers. ncats.io
The absolute configuration of chiral molecules is critical as it dictates their three-dimensional arrangement and subsequent interaction with biological targets. ontosight.ai The separation and characterization of individual enantiomers can be achieved through various established methods. These techniques include chiral synthesis, starting from an optically pure precursor, or the resolution of a racemic mixture. google.comgoogle.com Common resolution methods involve forming diastereomeric salts with a chiral resolving agent followed by separation through crystallization, or utilizing chiral chromatography, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase. google.com
Impact of (S)- Stereoisomerism on Biological Potency and Selectivity
The stereochemical configuration of a drug is a critical determinant of its biological activity. For many chiral pharmaceuticals, one enantiomer (the eutomer) is significantly more potent or has a different pharmacological profile than the other (the distomer).
Comparative Pharmacological Activity of Enantiomers and Diastereomers
| Pharmacological Effect | Description | Mechanism of Action |
|---|---|---|
| Antitussive (Cough Suppression) | Acts on the central nervous system to suppress the cough reflex. mims.com | Believed to act on the cough center in the medulla oblongata. wikipedia.orghaleonhealthpartner-gne.com Some evidence suggests binding to sigma-1 receptors. wikipedia.orgresearchgate.net |
| Bronchospasmolytic | Helps to relieve bronchospasm, which can ease breathing. centaurpharma.comhaleonhealthpartner-gne.com | Considered a non-specific peripheral effect contributing to its overall efficacy. haleonhealthpartner-gne.com |
| Anti-inflammatory | Exhibits a peripheral anti-inflammatory action. centaurpharma.com | This action is thought to enhance its bronchospasmolytic activity. centaurpharma.com |
Conformational Analysis and Molecular Interactions with Biological Targets
The three-dimensional shape (conformation) of a drug molecule is crucial for its ability to bind to a biological target, such as a receptor or enzyme. Molecular modeling techniques like molecular docking are powerful tools used to predict the binding orientation of a molecule and elucidate the molecular interactions that stabilize the drug-receptor complex. nih.gov
For butamirate, pharmacological studies indicate that its central antitussive action involves interaction with targets in the medulla oblongata. haleonhealthpartner-gne.com Specifically, some research points to binding at the dextromethorphan-binding site within sigma-1 receptors. wikipedia.orgresearchgate.net The precise conformational requirements for this binding and how the stereochemistry of the (S)-enantiomer influences its fit and interaction with this or other potential targets are not fully characterized in the available literature. Understanding these molecular interactions at an atomic level would require specific computational and experimental studies, such as X-ray crystallography of the drug-receptor complex or detailed molecular docking simulations of each enantiomer. nih.gov
Synthetic Methodologies and Chemical Development
Classical Synthesis Routes
The traditional synthesis of Butamirate (B195433) relies on well-established chemical reactions, primarily focusing on esterification and subsequent salt formation to produce a stable and soluble final product.
Esterification Reactions for Core Structure Formation
The fundamental step in synthesizing Butamirate is the esterification of 2-phenylbutyric acid with 2-(2-diethylaminoethoxy)ethanol. A common method involves the use of 2-phenylbutyric acid chloride as a reactive precursor. In this process, 2-phenylbutyric acid chloride is dissolved in a suitable solvent, such as toluene. chemicalbook.com A solution of 2-(2-diethylaminoethoxy)ethanol, also in toluene, is then gradually added. chemicalbook.com This reaction is exothermic and is typically followed by a period of heating under reflux to drive the reaction to completion, ensuring the formation of the α-phenylbutyric acid diethylaminoethoxyethyl ester. chemicalbook.com
Following the reaction, the mixture is cooled and neutralized, often with a dilute base like ammonia. The organic layer containing the desired ester is then separated, washed, and purified. chemicalbook.com Purification can be achieved through techniques such as treatment with activated carbon to remove colored impurities and drying over sodium sulfate, followed by vacuum distillation of the final ester. chemicalbook.com
Alternative solvents like dichloromethane (B109758) have been explored to potentially reduce reaction times. Additionally, while the reaction can proceed without a catalyst, studies have shown that using a catalyst such as p-toluenesulfonic acid can decrease the required reflux time. smolecule.com
Salt Formation Procedures for Enhanced Stability and Solubility
To improve the physicochemical properties of the Butamirate ester, it is converted into a salt form, most commonly the citrate (B86180) salt. researchgate.netsigmaaldrich.com Salt formation is a widely used strategy in the pharmaceutical industry to enhance the solubility, dissolution rate, and stability of drug substances. researchgate.netsigmaaldrich.comchalcogen.ro For Butamirate, the purified ester is dissolved in a warm solvent, typically acetone (B3395972). chemicalbook.com A solution of citric acid in acetone is then added to the ester solution. chemicalbook.com Upon cooling, Butamirate citrate crystallizes out of the solution. chemicalbook.com The resulting crystalline solid can be further purified by recrystallization from acetone to achieve a higher purity and a specific melting point, which for Butamirate citrate is approximately 75°C. chemicalbook.com The citrate salt formation significantly improves the water solubility and stability of the compound.
Advanced Synthetic Approaches for Stereoselective Production
The biological activity of Butamirate is stereospecific, with the (S)-enantiomer being the active form. Therefore, methods for stereoselective synthesis are crucial. While detailed proprietary methods for the large-scale stereoselective synthesis of (S)-Butamirate are not extensively published in public literature, general principles of asymmetric synthesis can be applied.
One potential approach involves the use of a chiral auxiliary. This method would involve attaching a chiral molecule to the 2-phenylbutyric acid starting material to guide the subsequent reactions to form the desired (S) configuration. After the stereocenter is established, the auxiliary would be removed. Another strategy is the use of chiral catalysts in the esterification reaction, which can favor the formation of one enantiomer over the other. Furthermore, enzymatic resolutions, where an enzyme selectively reacts with one enantiomer in a racemic mixture of 2-phenylbutyric acid or a precursor, could be employed to isolate the desired (S)-acid for subsequent esterification. Capillary electrophoresis methods have been developed for the chiral separation of enantiomers, which can be used to control the optical purity of the final product.
Chemical Stability and Degradation Pathway Analysis
Understanding the chemical stability and degradation pathways of Butamirate is essential for ensuring its quality and efficacy as a pharmaceutical product. Butamirate, particularly in its citrate salt form, can undergo degradation under various conditions.
The primary degradation pathway for Butamirate is hydrolysis of the ester bond. smolecule.com This reaction can occur under both acidic and basic conditions, breaking the molecule down into its two main components: 2-phenylbutyric acid and 2-(2-diethylaminoethoxy)ethanol. smolecule.comnih.gov The rate of this hydrolysis is dependent on pH and temperature. researchgate.net
Studies have been conducted to investigate the kinetics of this degradation. researchgate.netchemicalpapers.com Stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), have been developed to separate and quantify Butamirate in the presence of its degradation products. nih.govresearchgate.netchemicalpapers.comjocpr.comlongdom.orgnih.gov These methods are crucial for routine analysis and long-term stability studies of pharmaceutical formulations. longdom.org Research has shown that in syrup formulations stored under controlled conditions (30°C and 65% relative humidity) for 36 months, there was no significant degradation of Butamirate. longdom.org
Analytical Chemistry Methodologies for Research and Quantification
Chromatographic Techniques
Chromatography, a cornerstone of analytical chemistry, offers powerful methods for separating and quantifying Butamirate (B195433), often in the presence of other substances or its degradation products. omicsonline.org High-Performance Liquid Chromatography (HPLC) is the most prominently featured technique in the literature for this purpose. pillbuys.com
Capillary Electrophoresis for Enantiomeric Separation
Capillary electrophoresis (CE) has been mentioned as a technique for the chiral separation of Butamirate enantiomers. researchgate.netpillbuys.com One study referenced the use of permethyl-gamma-cyclodextrin as a chiral solvating agent in CE for the separation of drug enantiomers, including Butamirate. mdpi.comdntb.gov.ua However, detailed experimental parameters and results for the specific enantiomeric separation of (S)-Butamirate using CE were not available in the provided search results.
Spectrophotometric Approaches
Spectrophotometry offers a simpler and more cost-effective alternative to chromatographic methods for the quantification of Butamirate. farmaciajournal.com These methods are often based on the formation of colored complexes or the measurement of UV absorbance.
Several spectrophotometric methods have been developed for the determination of butamirate citrate (B86180). One approach involves the formation of ion-pair complexes with reagents like methyl orange (MO) and bromothymol blue (BTB). farmaciajournal.comresearchgate.netfarmaciajournal.com The resulting yellow-colored complexes are extracted with dichloromethane (B109758) and their absorbance is measured at 424 nm for the BC-MO complex and 410 nm for the BC-BTB complex. farmaciajournal.comresearchgate.net These methods have been validated for linearity, limit of detection (LOD), and limit of quantification (LOQ). farmaciajournal.com For the methyl orange method, Beer's law was obeyed in the range of 2.5 - 12.5 µg/mL, with an LOD of 0.07 µg/mL. farmaciajournal.com For the bromothymol blue method, the linearity range was 4.0 - 20.0 µg/mL, with an LOD of 0.29 µg/mL. farmaciajournal.com
Derivative UV spectrophotometry has also been employed to overcome interference from excipients in pharmaceutical formulations. nih.govscispace.com One such method involves the extraction of butamirate citrate with n-pentane/isopropyl alcohol and subsequent quantification using the first derivative (1D) at a trough of 253.6 nm. nih.gov Another study utilized second derivative UV spectrophotometry, measuring the peak amplitude at 260.4 nm to determine butamirate citrate in the presence of its degradation products. scispace.com
Table 2: Spectrophotometric Methods for Butamirate Determination
| Method Type | Reagent/Technique | Wavelength (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | Reference |
| Ion-Pair Spectrophotometry | Methyl Orange (MO) | 424 | 2.5 - 12.5 | 0.07 | farmaciajournal.com |
| Ion-Pair Spectrophotometry | Bromothymol Blue (BTB) | 410 | 4.0 - 20.0 | 0.29 | farmaciajournal.com |
| Derivative Spectrophotometry | First Derivative (1D) | 253.6 | Not Specified | Not Specified | nih.gov |
| Derivative Spectrophotometry | Second Derivative | 260.4 | Not Specified | Not Specified | scispace.com |
UV-Visible Spectrophotometry and Derivative Transformations
Advanced Detection and Quantification Techniques
For more complex analyses, such as metabolite identification and rigorous method validation, advanced techniques like mass spectrometry and high-performance liquid chromatography (HPLC) are indispensable.
In biological systems, butamirate citrate undergoes rapid hydrolysis, leading to the formation of two main metabolites: 2-Phenylbutyric acid and diethylaminoethoxyethanol. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying and structurally characterizing these and other potential degradation products. pillbuys.comorcid.org
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for elucidating the elemental composition of unknown metabolites. For instance, electrospray ionization mass spectrometry (ESI-MS) in positive mode can detect the butamirate ion at an m/z of 308.2 [M+H]⁺. This high sensitivity and specificity make LC-MS the preferred method for pharmacokinetic studies and metabolite identification in complex biological matrices.
Validation of analytical methods is critical to ensure their reliability, accuracy, and precision for their intended purpose. rsc.org For butamirate citrate, analytical methods are typically validated according to the International Conference on Harmonisation (ICH) guidelines. farmaciajournal.com Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.govrsc.org For example, HPLC methods have been developed that clearly separate butamirate from its hydrolysis products. nih.gov
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For an HPLC method, linearity for butamirate citrate was established in the concentration range of 5 to 35 µg/mL. Spectrophotometric methods have shown linearity in ranges such as 2.5-12.5 µg/mL. farmaciajournal.com
Accuracy: The closeness of agreement between the true value and the value found. It is often determined by recovery studies, where a known amount of the drug is added to a placebo or blank matrix and then analyzed. mdpi.comresearchgate.net
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. rsc.org For one HPLC method, the LOD and LOQ for butamirate citrate were found to be 0.69 and 2.29 µg/mL, respectively. researchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. rsc.org
Table 2: Validated Analytical Methods for Butamirate Citrate Determination
| Method | Analyte(s) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
|---|---|---|---|---|
| ¹D Spectrophotometry | Butamirate Citrate | - | - | - |
| Ion-Pair Spectrophotometry (MO) | Butamirate Citrate | 2.5 - 12.5 | - | - |
| Ion-Pair Spectrophotometry (BTB) | Butamirate Citrate | 4.0 - 20.0 | - | - |
| RP-HPLC | Butamirate Citrate & Benzoic Acid | 25.0 - 75.0 | - | - |
| RP-HPLC | Butamirate Citrate & Hydrolysis Product | 5 - 35 | - | - |
This table summarizes parameters from various validated analytical methods. mdpi.comresearchgate.netfarmaciajournal.com
Table of Compound Names
| Compound Name | Other Names/Synonyms |
|---|---|
| (S)-Butamirate | Butamirate, Butamyrate, 2-[2-(diethylamino)ethoxy]ethyl 2-phenylbutanoate (B8525191) ontosight.ainih.gov |
| Butamirate Citrate | Butamyrate Citrate, Sinecod nih.govnih.gov |
| 2-Phenylbutyric Acid | α-Ethylphenylacetic acid sigmaaldrich.com |
| Methyl Orange | MO farmaciajournal.com |
| Bromothymol Blue | BTB farmaciajournal.com |
| Dichloromethane | Methylene chloride |
| Diethylaminoethoxyethanol | - |
Preclinical Pharmacological Research and Analog Development
In Vitro Pharmacodynamic Models for Target Engagement
The precise mechanism of action for butamirate (B195433) at the molecular level is not fully elucidated. cals.am It is believed to act on the cough center in the medulla oblongata. wikipedia.orgpatsnap.com Studies have indicated that it binds with high affinity to the dextromethorphan-binding site in the guinea pig brain. wikipedia.org Beyond its central action, butamirate is also recognized for its non-specific anticholinergic and bronchospasmolytic effects, which contribute to facilitating respiratory function. cals.ammims.com
Receptor binding assays have been suggested as a method to identify specific molecular targets, such as muscarinic acetylcholine (B1216132) receptors. Some research also suggests that butamirate may act by binding to fatty acid receptors in the lungs, leading to a decrease in smooth muscle tone and reduced airway resistance. biosynth.com Further in vitro experiments are needed to definitively characterize the target engagement of the specific (S)-enantiomer.
In Vivo Animal Models for Antitussive Activity Assessment
Animal models are considered essential for providing evidence of the antitussive effects of compounds. peerj.com
Chemically-Induced Cough Models
The antitussive properties of butamirate have been demonstrated in various animal models, particularly those involving chemically-induced coughs. researchgate.net The citric acid-induced cough model in conscious guinea pigs is a frequently utilized method to evaluate the efficacy of butamirate and its analogs. researchgate.netresearchgate.net In this model, the test compound is administered, and the reduction in the number of coughs following exposure to a citric acid aerosol is measured. researchgate.net
Another common model is the capsaicin-induced cough challenge. nih.gov While one study in healthy volunteers showed that dextromethorphan (B48470) attenuated capsaicin-induced cough, butamirate did not show significant activity at the tested doses, which the researchers suggested could be related to formulation. nih.gov
Evaluation of Airway Resistance Modulation
Butamirate is known to possess bronchospasmolytic activity, which helps to reduce airway resistance. cals.ammims.commedchemexpress.com This effect is considered beneficial for respiratory function. cals.am Studies on newly synthesized analogues of butamirate have also included assessments of their influence on specific airway resistance in guinea pigs, demonstrating that these new compounds did not significantly affect this parameter while still providing a significant antitussive effect. researchgate.netresearchgate.net This suggests a separation of the antitussive and bronchospasmolytic effects may be possible in derivative compounds. The mechanism for this modulation of airway resistance is thought to be a peripheral action, possibly related to its anticholinergic properties. mims.compeerj.com
Development and Evaluation of Structural Analogues
The chemical structure of butamirate, 2-(2-diethylaminoethoxy)ethyl 2-phenylbutanoate (B8525191), relates it to other antitussive agents like oxeladin (B1677854) and pentoxyverine. wikipedia.org
Structure-Based Drug Design Initiatives
There is evidence of ongoing research into the development of new antitussive agents based on the structure of butamirate. These initiatives involve the synthesis of analogues of alcoxyphenyl carbamic acid, which are structurally related to butamirate citrate (B86180). researchgate.netresearchgate.net The goal of these modifications to the molecular structure is to enhance antitussive activity and potentially identify new non-narcotic antitussive candidates for further study. researchgate.net
Novel Non-Narcotic Antitussive Agent Discovery
Research has been conducted on the pharmacological evaluation of newly synthesized analogues of butamirate. researchgate.netresearchgate.net In one study, four analogues of alcoxyphenyl carbamic acid, designated ATK 231, ATK 241, ATK 251, and ATK 261, were tested for their antitussive activity in a citric acid-induced cough model in guinea pigs. researchgate.netresearchgate.net
The results indicated that all tested substances had significant cough-suppressing activity. researchgate.netresearchgate.net Notably, some of these analogues showed even greater antitussive activity than butamirate itself. researchgate.net
Table 1: Comparative Antitussive Activity of Butamirate Analogues
| Compound | Comparison to Butamirate Citrate | Comparison to Codeine Phosphate |
| ATK 231 | Significantly higher total antitussive activity | Significantly higher total antitussive activity |
| ATK 241 | Significantly higher total antitussive activity | Significantly higher total antitussive activity |
| ATK 251 | Significantly higher total antitussive activity | Not specified |
This table is based on findings from a study evaluating newly synthesized analogues of alcoxyphenyl carbamic acid structurally related to butamirate citrate. researchgate.netresearchgate.net
These findings suggest that the analogues, particularly ATK 231 and ATK 241, are promising new non-narcotic antitussives that warrant further investigation. researchgate.net
Q & A
Q. What validated analytical methods are available for quantifying (S)-Butamirate in complex matrices like syrups?
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with gradient elution has been validated for simultaneous quantification of (S)-butamirate citrate and benzoic acid in syrup formulations. Key validation parameters include linearity (R² > 0.999), accuracy (98–102%), precision (RSD < 2%), and robustness tested via experimental design (e.g., variations in pH, column temperature). This method requires minimal sample pretreatment and is suitable for stability studies and quality control .
Q. How is the central antitussive mechanism of (S)-Butamirate distinguished from opioid alkaloids?
(S)-Butamirate acts via a non-opioid central pathway, as evidenced by its lack of affinity for opioid receptors. Preclinical studies suggest it suppresses cough reflexes evoked by citric acid or electrical stimulation, but its efficacy in humans remains debated. Unlike opioids, it exhibits non-specific anticholinergic effects, contributing to bronchodilation, which complicates mechanistic studies .
Q. What clinical trial designs have been used to evaluate (S)-Butamirate’s antitussive efficacy?
Most trials employ double-blind, randomized, parallel-group designs with active comparators (e.g., codeine). However, the absence of placebo controls in published studies limits interpretability. A rare placebo-controlled crossover trial using capsaicin-induced cough challenge found no significant suppression by (S)-butamirate, unlike dextromethorphan, highlighting the need for rigorous placebo arms in future studies .
Q. How do non-specific anticholinergic properties of (S)-Butamirate influence experimental outcomes?
(S)-Butamirate’s anticholinergic activity may confound efficacy assessments by inducing bronchodilation independently of cough suppression. Researchers should control for this by measuring airway resistance or using selective muscarinic antagonists in preclinical models to isolate antitussive effects .
Advanced Research Questions
Q. How can conflicting efficacy data between animal models and human studies for (S)-Butamirate be resolved?
Discrepancies arise from differences in cough induction methods (e.g., citric acid in animals vs. capsaicin in humans). Standardizing challenge agents across species and incorporating translational endpoints like cough frequency monitoring in humans could improve predictive validity .
Q. What methodological limitations exist in the current literature on (S)-Butamirate’s clinical efficacy?
Key limitations include:
Q. How can researchers address the lack of robust pharmacokinetic data for (S)-Butamirate in special populations?
Population pharmacokinetic modeling using sparse sampling in pediatric or lactating cohorts is recommended. Safety studies should prioritize breast milk excretion analyses and interactions with expectorants, as mucus retention risks bronchospasm .
Q. What strategies improve the robustness of analytical methods for (S)-Butamirate in stability studies?
Experimental design (e.g., full factorial or Plackett-Burman designs) can systematically assess robustness. Variables like mobile phase composition, flow rate, and detector wavelength should be tested, with statistical validation (e.g., ANOVA) to ensure method reliability under varied conditions .
Q. How does (S)-Butamirate’s efficacy compare to dextromethorphan in suppressing cough reflex sensitivity?
In a six-way crossover study, (S)-butamirate (7.5–50 mg) failed to surpass placebo in capsaicin challenge tests, whereas dextromethorphan (30 mg) showed significant suppression. This suggests differential mechanisms or suboptimal dosing regimens for (S)-butamirate .
Q. What meta-analysis approaches are feasible given the limited published data on (S)-Butamirate?
Researchers should aggregate data from unpublished industry trials (via regulatory archives) and non-English studies (e.g., Hungarian or Polish trials). Sensitivity analyses can address heterogeneity in study designs and outcome measures .
Q. Methodological Recommendations
- For analytical studies: Prioritize experimental design-driven robustness testing and adherence to ICH validation guidelines .
- For clinical trials: Incorporate objective cough monitoring tools (e.g., digital acoustics) and placebo arms to mitigate bias .
- For mechanistic research: Use selective receptor antagonists to disentangle antitussive and anticholinergic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
